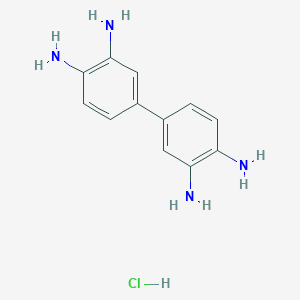

N-Acetyl-beta-D-glucosaminylamine

Übersicht

Beschreibung

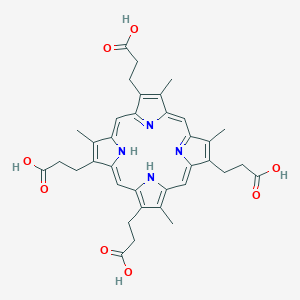

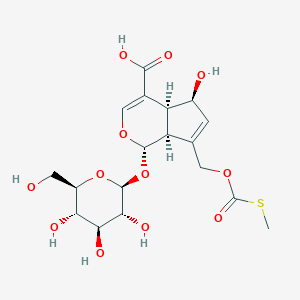

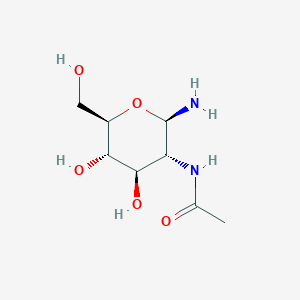

N-Acetyl-beta-D-glucosaminylamine is a derivative of glucosamine, which is an amino sugar and a prominent precursor in the biochemical synthesis of glycosylated proteins and lipids. It is closely related to compounds that play a significant role in biological processes, such as the biosynthesis of glycoproteins and gangliosides, which are essential for the structure and function of many cellular proteins and cell membranes .

Synthesis Analysis

The synthesis of N-acetyl-beta-D-glucosaminylamine derivatives has been explored in various studies. For instance, the synthesis of N-acetyl-alpha and N-acetyl-beta-D-glucosamine 1-phosphates has been achieved through the condensation of crystalline phosphoric acid with acetylated glucose derivatives, followed by deacetylation and separation of the anomers using ion exchange resins . Additionally, the synthesis of N-acetyl-beta-D-glucosaminides has been reported, which are valuable for enzymatic assays .

Molecular Structure Analysis

The molecular structure of N-acetyl-beta-D-glucosaminylamine and its derivatives has been studied using techniques such as X-ray diffraction and NMR spectroscopy. These studies have revealed details about the conformation of the N-acetyl group and the overall structure of the sugar moieties. For example, the sugar moieties in certain N-acetyl-beta-D-glucosaminylamine derivatives adopt a (4)C1 conformation, which can be slightly distorted due to crystal packing forces . The conformation of the N-acetyl group in N-Acetyl-D-glucosamine has been analyzed using NMR, identifying the NH protons of the amide cis forms and providing insights into the orientation between H2 and NH .

Chemical Reactions Analysis

The reactivity of N-acetyl-beta-D-glucosaminylamine derivatives has been explored in the context of enzymatic assays and glycosylation reactions. For instance, N-acetyl-beta-D-glucosaminides have been synthesized as substrates for N-acetyl-beta-D-glucosaminidase, an enzyme that hydrolyzes these compounds to release aglycones that can be used in colorimetric assays . The synthesis of glycosyl esters of amino acids also involves reactions with N-acetyl-beta-D-glucosaminylamine derivatives, where factors affecting the racemization of the amino acid moiety have been investigated .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-acetyl-beta-D-glucosaminylamine derivatives are influenced by their molecular structure and the presence of functional groups. For example, the solubility, stability, and reactivity of these compounds in aqueous solutions are critical for their application in biochemical assays and synthesis reactions . The crystal structure analysis provides information on the potential for forming hydrogen bonds in the crystal lattice, which can affect the compound's physical properties .

Wissenschaftliche Forschungsanwendungen

1. Application in Food, Energy, and Pharmaceutical Industries

- Summary of Application : N-Acetyl-beta-D-glucosaminylamine (also known as GlcNAc) is produced by β-N-acetylglucosaminidases (GlcNAcases). These enzymes have a wide range of promising applications in the food, energy, and pharmaceutical industries . They are used in the synergistic degradation of chitin with endo-chitinases and using GlcNAc to produce sialic acid, bioethanol, single-cell proteins, and pharmaceutical therapeutics .

- Methods of Application : The enzymatic hydrolysis of chitin is a promising way because it is green, effective, and product-specific . Chitinolytic enzymes include endo-chitinases, exo-chitinases, and GlcNAcases. The role of GlcNAcases is to hydrolyse N-acetyl chitooligosaccharides to produce GlcNAc as the end product .

- Results or Outcomes : The application of these enzymes has led to the production of sialic acid, bioethanol, single-cell proteins, and pharmaceutical therapeutics .

2. Prognostic Marker for Diabetic Nephropathy

- Summary of Application : Urinary N-acetyl-beta-D-glucosaminidase (uNAG) has been evaluated as a prognostic biomarker for nephropathy in patients with type 2 diabetes mellitus .

- Methods of Application : The study involved a systematic review and meta-analysis of relevant studies conducted across multiple databases .

3. Inhibition of Inflammation and Neurodegeneration Markers

- Summary of Application : N-acetylglucosamine has been studied for its potential to inhibit inflammation and neurodegeneration markers in multiple sclerosis .

4. Role in Cellular O-Linked GlcNAc Levels

- Summary of Application : GlcNAcases play an important role in the dynamic balance of cellular O-linked GlcNAc levels . This is crucial for the regulation of cellular functions.

5. Catabolism of Ganglioside Storage in Tay–Sachs Disease

- Summary of Application : GlcNAcases are involved in the catabolism of ganglioside storage in Tay–Sachs disease , a rare and usually fatal genetic disorder.

6. Bacterial Cell Wall Recycling and Flagellar Assembly

- Summary of Application : GlcNAcases play a role in bacterial cell wall recycling and flagellar assembly . This is important for bacterial growth and motility.

7. Role in Cellular O-Linked GlcNAc Levels

- Summary of Application : GlcNAcases play an important role in the dynamic balance of cellular O-linked GlcNAc levels . This is crucial for the regulation of cellular functions.

8. Catabolism of Ganglioside Storage in Tay–Sachs Disease

- Summary of Application : GlcNAcases are involved in the catabolism of ganglioside storage in Tay–Sachs disease , a rare and usually fatal genetic disorder.

9. Bacterial Cell Wall Recycling and Flagellar Assembly

Eigenschaften

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-2-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O5/c1-3(12)10-5-7(14)6(13)4(2-11)15-8(5)9/h4-8,11,13-14H,2,9H2,1H3,(H,10,12)/t4-,5-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCGXOCXFFNKASF-FMDGEEDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1N)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101036106 | |

| Record name | 2-Acetamido-2-deoxy-β-D-glucosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101036106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Acetyl-b-glucosaminylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001104 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

N-[(2R,3R,4R,5S,6R)-2-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

CAS RN |

114910-04-2, 4229-38-3 | |

| Record name | 1-Naphthalenediazonium, 4-[2-[4-[(4-nitro-2-sulfophenyl)amino]phenyl]diazenyl]-6-sulfo-, chloride (1:1), reaction products with formaldehyde and salicylic acid, ammonium sodium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Acetamido-2-deoxy-β-D-glucosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101036106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.